4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one
Overview
Description
4,9,11-Trioxatetracyclo[5310(2,6)0(8,10)]undecan-3-one is a complex organic compound with the molecular formula C₈H₈O₄ It is characterized by its unique tetracyclic structure, which includes three oxygen atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetracyclic structure. The exact details of the synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a useful probe for investigating biological processes and interactions at the molecular level.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a tool for studying disease pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Epoxy-2,2a,5,5a,6,6a-hexahydrooxireno[f]isobenzofuran-3(1aH)-one: This compound shares a similar tetracyclic structure with 4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one but differs in the arrangement of oxygen atoms and functional groups.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying its functional groups, leading to different chemical and physical properties.
Uniqueness
4,9,11-Trioxatetracyclo[5310(2,6)0(8,10)]undecan-3-one is unique due to its specific tetracyclic structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4,9,11-trioxatetracyclo[5.3.1.02,6.08,10]undecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-8-3-2(1-10-8)4-6-7(12-6)5(3)11-4/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDSOCDQRHNCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C4C(C2O3)O4)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609189 | |
Record name | Hexahydro-2,6-epoxyoxireno[f][2]benzofuran-3(1aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632339-23-2 | |
Record name | Hexahydro-2,6-epoxyoxireno[f]isobenzofuran-3(1aH)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632339-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-2,6-epoxyoxireno[f][2]benzofuran-3(1aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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